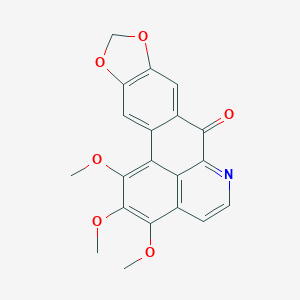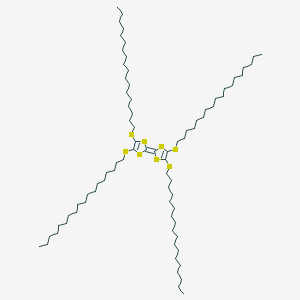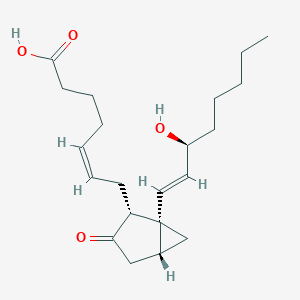
11-DM-Pge2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-DM-Pge2 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of prostaglandin E2 (PGE2), a naturally occurring hormone-like substance that plays a crucial role in various physiological processes. 11-DM-Pge2 is synthesized using a specific method and has been studied extensively for its mechanism of action and biochemical effects.
Mécanisme D'action
The mechanism of action of 11-DM-Pge2 involves its binding to specific receptors on the cell surface, which triggers a cascade of intracellular signaling pathways that regulate various physiological processes. It has been shown to activate the EP2 receptor, which is involved in the regulation of inflammation, pain, and fever.
Biochemical and Physiological Effects
11-DM-Pge2 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the promotion of wound healing, and the inhibition of bone resorption. It has also been shown to have neuroprotective effects and to enhance the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 11-DM-Pge2 in lab experiments include its well-characterized mechanism of action and its ability to modulate various physiological processes. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for research on 11-DM-Pge2, including the development of more potent and selective analogs, the investigation of its potential use in combination with other drugs, and the exploration of its therapeutic potential in various disease models. Additionally, further studies are needed to elucidate the optimal dosage and administration of 11-DM-Pge2 for different applications.
Méthodes De Synthèse
11-DM-Pge2 is synthesized using a multi-step chemical process that involves the conversion of prostaglandin E2 to its 11-keto derivative, followed by the reduction of the keto group to a hydroxyl group using a reducing agent. The resulting compound is then acetylated to obtain 11-DM-Pge2.
Applications De Recherche Scientifique
11-DM-Pge2 has been extensively studied for its potential therapeutic applications in various scientific research fields, including immunology, oncology, and regenerative medicine. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Numéro CAS |
102769-45-9 |
|---|---|
Nom du produit |
11-DM-Pge2 |
Formule moléculaire |
C21H32O4 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
(Z)-7-[(1S,2R,5R)-1-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-2-bicyclo[3.1.0]hexanyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H32O4/c1-2-3-6-9-17(22)12-13-21-15-16(21)14-19(23)18(21)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-18,22H,2-3,5-6,8-11,14-15H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,18-,21-/m0/s1 |
Clé InChI |
DAPQUCOVYRBPOI-IFZJGULLSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@]12C[C@@H]1CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O |
SMILES |
CCCCCC(C=CC12CC1CC(=O)C2CC=CCCCC(=O)O)O |
SMILES canonique |
CCCCCC(C=CC12CC1CC(=O)C2CC=CCCCC(=O)O)O |
Synonymes |
11-deoxy-11,12-methanoprostaglandin E2 11-DM-PGE2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



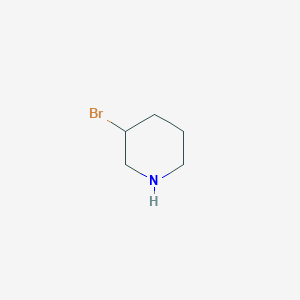
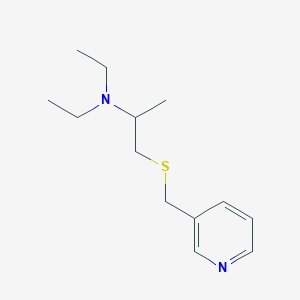
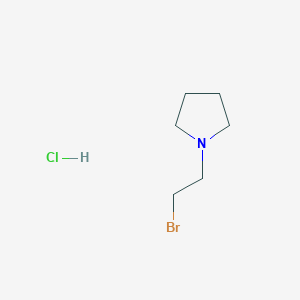
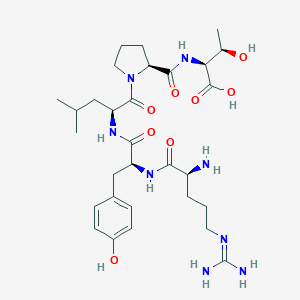
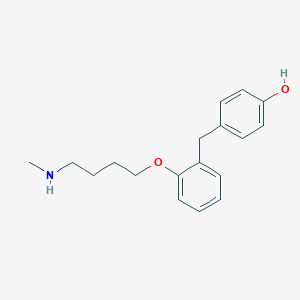
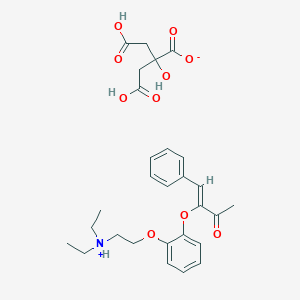

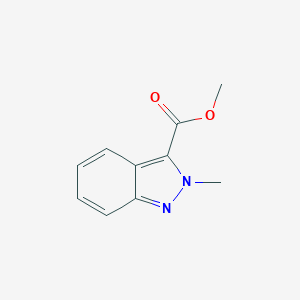
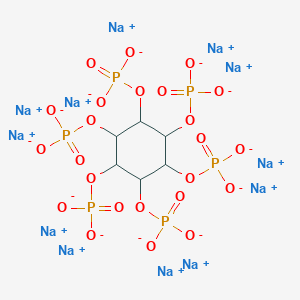
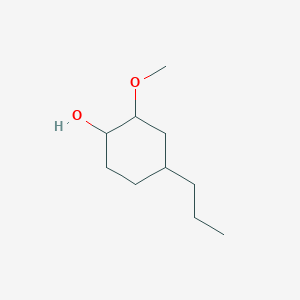
![calcium;[(2R)-2,3-dihydroxypropyl] phosphate](/img/structure/B33947.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B33949.png)
